

Preclinical Safety and Toxicology Profile of Revaprazan: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Revaprazan

Cat. No.: B1680565

[Get Quote](#)

Disclaimer: Detailed preclinical safety and toxicology data for **Revaprazan**, a potassium-competitive acid blocker (P-CAB), are not extensively available in the public domain. This document provides a comprehensive framework for the preclinical safety and toxicology assessment of a compound like **Revaprazan**, based on established regulatory guidelines and scientific principles. The quantitative data presented in the tables are illustrative and not based on actual study results for **Revaprazan**.

Introduction

Revaprazan is a reversible proton pump inhibitor that suppresses gastric acid secretion.^[1] As with any new pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks before human administration. This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the drug's toxicokinetic profile.

The preclinical safety program for a drug like **Revaprazan** would typically follow international guidelines, such as those from the International Council for Harmonisation (ICH), and would include assessments of single-dose and repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, carcinogenicity, and safety pharmacology.

Single-Dose Toxicity

Single-dose toxicity studies are designed to determine the acute toxic effects of a substance when administered in a single dose or multiple doses over a 24-hour period. These studies

help in identifying the maximum tolerated dose (MTD) and potential target organs for acute toxicity.

Experimental Protocol:

- Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
- Administration Route: The intended clinical route of administration (oral for **Revaprazan**) is used.
- Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg), are administered.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days. Gross necropsy is performed on all animals.
- Endpoints: Determination of the LD50 (lethal dose for 50% of the animals), if applicable, and identification of clinical signs and target organs of acute toxicity.

Table 1: Illustrative Single-Dose Toxicity Data for **Revaprazan**

Species	Route of Administration	LD50 (mg/kg)	Clinical Signs	Target Organs
Rat	Oral	> 2000	Sedation, decreased activity at high doses	No specific target organs identified

| Dog | Oral | > 1000 | Emesis at high doses | Gastrointestinal tract |

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of a drug following prolonged exposure. These studies help in identifying the No-Observed-Adverse-Effect Level (NOAEL), which is critical for determining the safe starting dose in humans.

Experimental Protocol:

- Species: One rodent and one non-rodent species.
- Duration: Typically ranges from 28 days (sub-chronic) to 6-9 months (chronic), depending on the intended duration of clinical use.
- Dose Levels: At least three dose levels and a control group are used to establish a dose-response relationship.
- Observations: Daily clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis are monitored.
- Endpoints: Comprehensive histopathological examination of all organs and tissues to identify target organs of toxicity and establish the NOAEL.

Table 2: Illustrative Repeated-Dose Toxicity Data for **Revaprazan** (28-Day Oral Study)

Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Target Organs	Key Findings
Rat	100	300	Liver	Increased liver enzymes at ≥ 300 mg/kg/day

| Dog | 50 | 150 | Gastrointestinal | Mild gastrointestinal upset at ≥ 150 mg/kg/day |

Genotoxicity

Genotoxicity studies are performed to assess the potential of a drug to cause damage to genetic material. A standard battery of tests is conducted to evaluate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

Experimental Protocol:

- Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in several strains of *Salmonella typhimurium* and *Escherichia coli*.[\[2\]](#)[\[3\]](#)
- In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- In Vivo Micronucleus Test: Assesses chromosomal damage in rodents (e.g., rats or mice) by measuring the formation of micronuclei in bone marrow cells.[\[8\]](#)

Table 3: Illustrative Genotoxicity Profile of **Revaprazan**

Assay	Test System	Metabolic Activation	Result
Ames Test	<i>S. typhimurium</i> , <i>E. coli</i>	With and Without S9	Negative
In Vitro Chromosomal Aberration	CHO Cells	With and Without S9	Negative
In Vivo Micronucleus Rat Bone Marrow N/A Negative			

Reproductive and Developmental Toxicity

Developmental and Reproductive Toxicology (DART) studies are designed to evaluate the potential effects of a drug on all stages of reproduction.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol:

- Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female fertility and early embryonic development up to implantation.
- Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity (birth defects) when the drug is administered during organogenesis.
- Pre- and Postnatal Development (Segment III): Examines the effects on late fetal development, parturition, lactation, and offspring viability and growth.

Table 4: Illustrative Reproductive and Developmental Toxicity Data for Revaprazan

Study	Species	NOAEL (mg/kg/day) (Maternal Toxicity)	NOAEL (mg/kg/day) (Developmental Toxicity)	Findings
Fertility & Early Embryonic Development	Rat	100	100	No effects on fertility or early development
Embryo-Fetal Development	Rat	50	100	No teratogenic effects
Embryo-Fetal Development	Rabbit	30	50	No teratogenic effects

| Pre- and Postnatal Development | Rat | 50 | 50 | No adverse effects on offspring |

Carcinogenicity

Carcinogenicity bioassays are long-term studies designed to assess the cancer-causing potential of a drug. These are typically required for drugs intended for chronic use.

Experimental Protocol:

- Species: Usually conducted in two rodent species (e.g., rats and mice).
- Duration: Typically 2 years for rats and 18-24 months for mice.
- Dose Levels: Multiple dose levels, including a high dose approaching the MTD, are used.
- Endpoints: Comprehensive histopathological evaluation to identify any increase in tumor incidence.

Table 5: Illustrative Carcinogenicity Data for Revaprazan

Species	Duration	Route	Findings
Rat	2 years	Oral (in feed)	No evidence of carcinogenicity

| Mouse | 18 months | Oral (in feed) | No evidence of carcinogenicity |

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol:

- Core Battery:
 - Central Nervous System (CNS): Assesses effects on behavior, motor coordination, and body temperature in rodents (e.g., Irwin test).
 - Cardiovascular System: Evaluates effects on blood pressure, heart rate, and ECG in conscious, telemetered animals (e.g., dogs or non-human primates). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.
 - Respiratory System: Measures respiratory rate and tidal volume in rodents.[\[16\]](#)[\[17\]](#)

Table 6: Illustrative Safety Pharmacology Profile of **Revaprazan**

System	Assay	Species	Findings
Central Nervous System	Irwin Test	Rat	No adverse effects observed
Cardiovascular	hERG Assay	In Vitro	No significant inhibition
Cardiovascular	Telemetered Dog	Dog	No adverse effects on blood pressure, heart rate, or ECG

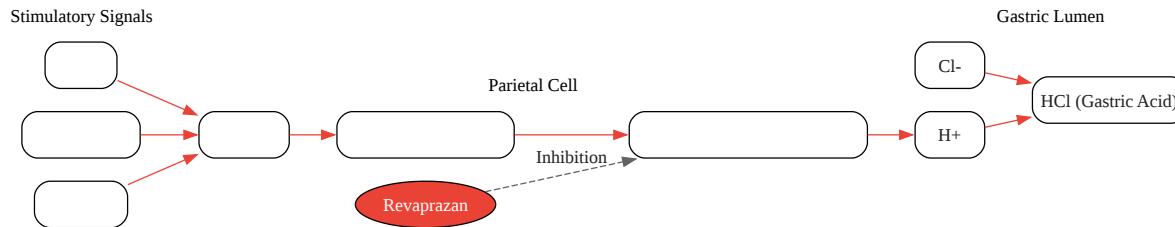
| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory function |

Toxicokinetics

Toxicokinetic studies are conducted as part of the repeated-dose toxicity studies to understand the relationship between the dose administered and the systemic exposure to the drug and its metabolites.[18][19][20] This information is crucial for interpreting the toxicology findings and for extrapolating the data to humans.

Table 7: Illustrative Toxicokinetic Parameters of **Revaprazan** in Preclinical Species

Species	Dose (mg/kg)	Cmax (ng/mL)	AUC (ng*h/mL)	Half-life (h)
Rat	100	1200	4800	2.5


| Dog | 50 | 800 | 3200 | 3.0 |

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow of preclinical toxicology assessment.

[Click to download full resolution via product page](#)

Caption: **Revaprazan**'s mechanism of action on the gastric proton pump.

Conclusion

Based on the general requirements for preclinical safety assessment, a comprehensive battery of studies would be necessary to support the clinical development and registration of **Revaprazan**. While specific data for **Revaprazan** is not publicly available, the established methodologies for toxicology and safety pharmacology provide a robust framework for identifying potential hazards. Clinical studies have shown that **Revaprazan** is generally well-tolerated in humans.[21][22] A complete preclinical data package, as outlined in this guide, would be essential for a thorough risk assessment by regulatory authorities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 2. Mutagenicity evaluation of pesticide analogs using standard and 6-well miniaturized bacterial reverse mutation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulldog-bio.com [bulldog-bio.com]
- 4. azupcrichteststorage01.blob.core.windows.net [azupcrichteststorage01.blob.core.windows.net]
- 5. Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
- 8. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 1. Studies with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 10. premier-research.com [premier-research.com]
- 11. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 12. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]
- 13. altasciences.com [altasciences.com]
- 14. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. In Vitro Safety Pharmacology Study on Respiratory System - Creative Biolabs [creative-biolabs.com]
- 17. CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES | PPTX [slideshare.net]
- 18. Toxicokinetic evaluation in preclinical studies.pptx [slideshare.net]
- 19. Toxicokinetics in preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lovelacebiomedical.org [lovelacebiomedical.org]
- 21. Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioavailability and tolerability of combination treatment with revaprazan 200 mg + itopride 150 mg: a randomized crossover study in healthy male Korean volunteers - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of Revaprazan: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680565#preclinical-safety-and-toxicology-profile-of-revaprazan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com